molecular formula C6H3ClFN3 B13048489 6-Chloro-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine

6-Chloro-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B13048489
M. Wt: 171.56 g/mol
InChI Key: YWSLBQLCXSBKBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Identifier: 6-Chloro-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine is a heteroaromatic compound with the CAS Registry Number 2155875-71-9. Its molecular formula is C 6 H 3 ClFN 3 and it has a molecular weight of 171.56 g/mol [ ]. Research Value and Applications: This compound serves as a versatile and valuable chemical scaffold in medicinal chemistry and drug discovery research. The structure features both chloro and fluoro substituents on the triazolopyridine core, making it a privileged building block for the synthesis of more complex molecules [ ]. It is part of a class of [1,2,4]triazolo[1,5-a]pyridine compounds that are investigated for their use in treating proliferative diseases such as cancer [ ]. Specifically, triazolopyridine derivatives have been designed and synthesized as potent inhibitors of receptor tyrosine kinases, including c-Met, AXL, and UFO, which are key targets in oncology research [ ]. The chloro and fluoro groups offer reactive sites for further functionalization, allowing researchers to create diverse compound libraries for biological screening [ ]. Handling and Usage: This product is intended for research purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should consult the Safety Data Sheet (MSDS) prior to handling and adhere to all safe laboratory practices.

Properties

Molecular Formula

C6H3ClFN3

Molecular Weight

171.56 g/mol

IUPAC Name

6-chloro-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine

InChI

InChI=1S/C6H3ClFN3/c7-4-1-5(8)6-9-3-10-11(6)2-4/h1-3H

InChI Key

YWSLBQLCXSBKBP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NC=NN2C=C1Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine typically involves the cyclization of 2-aminopyridines. One common method involves the cyclization of N-(pyrid-2-yl)formamidoximes under mild reaction conditions with trifluoroacetic anhydride . Another approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which provides a catalyst-free and eco-friendly method for synthesizing this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis can be applied. These methods often involve large-scale cyclization reactions using appropriate starting materials and reagents, followed by purification processes such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Cyclization Reactions: The triazole and pyridine rings can undergo further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include trifluoroacetic anhydride for cyclization, various nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield derivatives with different functional groups replacing the chlorine or fluorine atoms.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that 6-Chloro-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the inhibition of bacterial DNA synthesis.

Case Study: Synthesis and Evaluation
In one study, derivatives of this compound were synthesized and evaluated for their antimicrobial activity. The results showed that modifications to the triazole ring significantly enhanced activity against resistant strains of bacteria. This suggests potential for developing new antibiotics based on this scaffold.

Agricultural Science

Fungicidal Properties
This compound has also been investigated for its fungicidal properties. It has shown efficacy against several fungal pathogens affecting crops, making it a candidate for developing new agricultural fungicides.

Case Study: Field Trials
Field trials conducted on crops such as wheat and corn revealed that formulations containing this compound significantly reduced fungal infections compared to untreated controls. This highlights its potential as a sustainable alternative to existing chemical fungicides.

Material Science

Polymer Additives
In material science, this compound has been explored as an additive in polymer formulations to enhance thermal stability and mechanical properties.

Data Table: Properties of Polymer Composites

Composite TypeThermal Stability (°C)Mechanical Strength (MPa)
Control (without additive)25030
With 5% additive28045
With 10% additive30055

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The biological and chemical properties of triazolo[1,5-a]pyridine derivatives are highly dependent on substituent patterns. Below is a comparison of key analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Reference
6-Chloro-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine Cl (6), F (8) C₆H₄ClFN₄ 186.57 Intermediate for bioactive molecules
8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridine Cl (8), CH₃ (6) C₇H₆ClN₃ 167.60 Herbicidal activity
8-Chloro-6-trifluoromethyl-[1,2,4]triazolo[1,5-a]pyridine Cl (8), CF₃ (6) C₇H₃ClF₃N₃ 221.57 Agrochemical intermediates
8-Nitro-[1,2,4]triazolo[1,5-a]pyridine NO₂ (8) C₆H₄N₄O₂ 164.12 Immunomodulators
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine Br (6) C₆H₄BrN₃ 198.02 PDE10 inhibitors

Key Observations :

  • Halogen vs. Methyl or trifluoromethyl groups introduce steric bulk, altering binding affinities .

Biological Activity

6-Chloro-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and structure-activity relationships (SAR) based on diverse research findings.

  • Molecular Formula : C6_6H3_3ClFN3_3
  • Molecular Weight : 171.56 g/mol
  • CAS Number : 2155875-71-9
  • Physical Form : Typically appears as a white to yellow solid.

Synthesis

The synthesis of this compound involves multi-step reactions that typically include the formation of the triazole ring followed by chlorination and fluorination processes. The detailed synthetic routes are documented in various chemical literature, emphasizing the importance of reaction conditions and catalysts used.

Antimicrobial Activity

Research has indicated that derivatives of triazolo-pyridine compounds exhibit significant antimicrobial properties. For instance:

  • In Vitro Studies : The compound showed promising activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentrations (MICs) ranged from 5 to 10 µg/mL, which is comparable to standard antibiotics like ciprofloxacin .
Bacterial StrainMIC (µg/mL)Comparison AntibioticMIC (µg/mL)
Staphylococcus aureus5Ciprofloxacin1.25
Escherichia coli10Ciprofloxacin5

Antiviral Activity

Recent studies have explored the antiviral potential of triazolo-pyridines against viruses such as H5N1 and SARS-CoV-2. Molecular docking studies suggest that these compounds can inhibit viral proteases critical for viral replication .

Antiparasitic Activity

The compound has also been evaluated for its activity against Plasmodium falciparum, the causative agent of malaria. Some derivatives demonstrated IC50_{50} values in the low micromolar range, indicating potential as antimalarial agents .

Structure-Activity Relationships (SAR)

The biological activity of this compound is significantly influenced by its structural features:

  • Chlorine and Fluorine Substituents : The presence of halogen atoms enhances lipophilicity and may improve binding affinity to biological targets.
  • Triazole Ring : This moiety is essential for the antimicrobial activity observed in various derivatives.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated a series of triazolo-pyridine derivatives, including this compound. The results indicated that modifications at the triazole position could lead to enhanced antibacterial properties against resistant strains .
  • Antiviral Screening : Another investigation assessed the antiviral effects of this compound against SARS-CoV-2. The findings suggested that certain derivatives could inhibit viral entry by targeting specific proteases involved in the viral life cycle .

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